molecular formula C6H9N3O2 B12861091 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide

2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide

Cat. No.: B12861091
M. Wt: 155.15 g/mol
InChI Key: KDHOFAXIIPECPH-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is a compound that features a furan ring, an amino group, and a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide typically involves the reaction of furan derivatives with appropriate amines and hydroxylamine derivatives. One common method involves the reaction of 2-amino-2-(furan-3-yl) acetic acid with hydroxylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and hydroxyacetimidamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is unique due to its combination of a furan ring, amino group, and hydroxyacetimidamide moiety

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-2-(furan-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H9N3O2/c7-5(6(8)9-10)4-1-2-11-3-4/h1-3,5,10H,7H2,(H2,8,9)

InChI Key

KDHOFAXIIPECPH-UHFFFAOYSA-N

Isomeric SMILES

C1=COC=C1C(/C(=N/O)/N)N

Canonical SMILES

C1=COC=C1C(C(=NO)N)N

Origin of Product

United States

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